Mequitazine
Overview
Description
Mequitazine is a histamine H1 antagonist, also known as an antihistamine . It is used to provide temporary relief of sneezing, watery and itchy eyes, and a runny nose due to hay fever and other upper respiratory allergies .
Molecular Structure Analysis
The molecular formula of Mequitazine is C20H22N2S . The average molecular weight is 322.467 g/mol . The structure of Mequitazine is complex, with a phenothiazine core structure and a quinuclidinylmethyl side chain .Chemical Reactions Analysis
Mequitazine competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .Physical And Chemical Properties Analysis
The physical and chemical properties of Mequitazine include a density of 1.3±0.1 g/cm3, a boiling point of 469.4±24.0 °C at 760 mmHg, and a flash point of 237.7±22.9 °C .Scientific Research Applications
Analytical Methodologies for Mequitazine
Researchers have developed various analytical techniques for quantifying Mequitazine in biological samples, which is crucial for pharmacokinetic studies and drug monitoring. For instance, a method using pipette tip solid-phase extraction and gas chromatography-mass spectrometry (GC-MS) has been established for determining Mequitazine in human plasma, demonstrating excellent linearity and recovery rates (Kumazawa et al., 2006). Another study developed a UPLC-MS/MS method for Mequitazine determination in rat plasma and urine, providing a robust tool for pharmacokinetic assessments (Jeong, Jang, & Lee, 2019).
Clinical Application Insights
Mequitazine's role in managing febrile seizures has been explored, with findings indicating that it does not prolong the duration of convulsion, suggesting its potential suitability for children with febrile seizures (Haruyama et al., 2008). Furthermore, its pharmacokinetic interaction with theophylline in asthmatic patients was studied, revealing no significant impact on theophylline's pharmacokinetics, which supports the safe coadministration of Mequitazine in asthmatic patients undergoing theophylline therapy (Hasegawa et al., 2004).
Sedative Effects Comparison
The sedative effects of Mequitazine, relative to other antihistaminic drugs, have been a subject of comparison. A literature review suggested that Mequitazine has a clinically proven low-sedation profile, comparable to cetirizine and loratadine, making it a suitable antihistamine with minimal sedative effects (Didier, Doussau-Thuron, & Murris‐Espin, 2000).
Photostability Studies
Mequitazine's photostability, particularly in syrup and isotonic buffer solution, was investigated to understand its degradation under light exposure. This study found that Mequitazine decomposes more rapidly in certain types of prescription bottles, highlighting the importance of packaging in preserving its stability (Teraoka et al., 2005).
Synthesis and Chemical Studies
Research has also focused on the synthesis of Mequitazine, aiming at improving its production methods. An expedient synthesis approach utilizing palladium-catalyzed allylic alkylation provided an efficient route for creating this antihistaminic drug (Gonnot et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
10-(1-azabicyclo[2.2.2]octan-3-ylmethyl)phenothiazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2S/c1-3-7-19-17(5-1)22(18-6-2-4-8-20(18)23-19)14-16-13-21-11-9-15(16)10-12-21/h1-8,15-16H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKDBMAJZXIPGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CN3C4=CC=CC=C4SC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
84992-84-7 (hydrochloride) | |
Record name | Mequitazine [INN:BAN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029216282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8023262 | |
Record name | Mequitazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mequitazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4), 4.01e-03 g/L | |
Record name | SID56320321 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Mequitazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Mequitazine binds to the histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |
Record name | Mequitazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01071 | |
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Product Name |
Mequitazine | |
CAS RN |
29216-28-2 | |
Record name | Mequitazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29216-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mequitazine [INN:BAN:DCF:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029216282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mequitazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01071 | |
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Record name | mequitazine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303612 | |
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Record name | Mequitazine | |
Source | EPA DSSTox | |
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Record name | Mequitazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.005 | |
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Record name | MEQUITAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y463242LY2 | |
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Record name | Mequitazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130.5 °C | |
Record name | Mequitazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01071 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mequitazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015204 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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